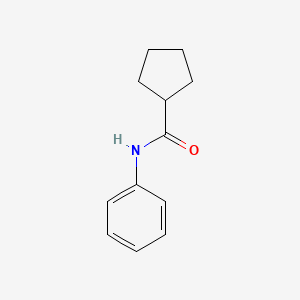
N-phenylcyclopentanecarboxamide
Cat. No. B4033908
M. Wt: 189.25 g/mol
InChI Key: FRABTSINMBZPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05763437
Procedure details


To a solution of cyclopentyl bromide (2M in diethyl ether, 317 m].) was added dropwise a solution of 2-amino benzonitrile (25.0 g) in dry diethyl ether (400 ml) at 5°-10° C. under stirring for 2 hours. After completion of the addition, the mixture was allowed to warm to room temperature and then stirred at ambient temperature overnight. The reaction mixture was treated with 5N aqueous hydrochloric acid (150 ml) at 10°-20° C. and then stirred at room temperature for additional 30 minutes. To the mixture was added dropwise 5N sodium hydroxide aqueous solution. The resultant mixture was filtered by suction to remove an insoluble inorganic material. The organic layer was separated from the filtrate. The aqueous layer was extracted with ethyl acetate (2×200 ml). The organic layer and the extracts were combined and washed with a brine (100 ml). Dryness over sodium sulfate and evaporation under reduced pressure gave a crude product. The product was subjected by column chromatography on silica gel with a mixture of n-hexane and ethyl acetate (10:1) as an eluent to give |-cyclopentylcarbonylaniline (37.4 g) as a yellow oil.








Identifiers


|
REACTION_CXSMILES
|
[CH:1]1(Br)[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1C#N.Cl.[OH-].[Na+].[CH2:19]([O:21]CC)C>CCCCCC.C(OCC)(=O)C>[CH:1]1([C:19]([NH:7][C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:9]=2)=[O:21])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)Br
|
Step Two
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C#N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at ambient temperature overnight
|
|
Duration
|
8 (± 8) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for additional 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant mixture was filtered by suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove an insoluble inorganic material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated from the filtrate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate (2×200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a brine (100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dryness over sodium sulfate and evaporation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a crude product
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)C(=O)NC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 37.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
